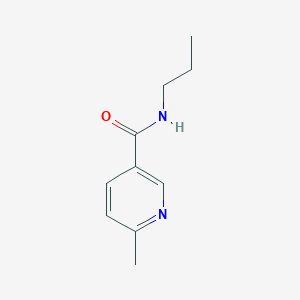

6-Methyl-n-propylnicotinamide

Description

6-Methyl-n-propylnicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a methyl group at the 6-position and an n-propylamide group at the 3-position. The n-propyl chain may influence lipophilicity and membrane permeability, while the 6-methyl group could alter steric or electronic properties compared to unsubstituted analogs.

Properties

IUPAC Name |

6-methyl-N-propylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-6-11-10(13)9-5-4-8(2)12-7-9/h4-5,7H,3,6H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPHVVHPNAHPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-n-propylnicotinamide typically involves the reaction of 6-methylnicotinic acid with an appropriate propylating agent under controlled conditions. One common method involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions, followed by a series of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring closure .

Industrial Production Methods

Industrial production of 6-Methyl-n-propylnicotinamide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-n-propylnicotinamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of 6-Methyl-n-propylnicotinamide.

Scientific Research Applications

6-Methyl-n-propylnicotinamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in cellular metabolism and as a precursor to coenzymes like NAD+.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-n-propylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. By influencing NAD+ levels, it can affect various metabolic pathways, including those involved in energy production, DNA repair, and cell signaling .

Comparison with Similar Compounds

Alkyl Nicotinamide Derivatives

Nicotinamide derivatives with varying alkyl chains provide insights into structure-activity relationships:

| Compound | Substituents | Key Properties (Hypothesized) |

|---|---|---|

| 6-Methyl-n-propylnicotinamide | 6-methyl, N-n-propyl | Moderate lipophilicity (logP ~1.5–2.0), potential metabolic stability |

| Nicotinamide (N-unsubstituted) | None | High solubility, low logP (~0.3), acts as a vitamin B3 precursor |

| N-Ethylnicotinamide | N-ethyl | Increased logP (~1.0) compared to nicotinamide |

| N-Butylnicotinamide | N-butyl | Higher logP (~2.5), reduced solubility |

The n-propyl chain in 6-Methyl-n-propylnicotinamide likely balances solubility and membrane penetration better than shorter (ethyl) or longer (butyl) chains. The 6-methyl group may hinder enzymatic degradation compared to unsubstituted analogs, enhancing bioavailability .

6-Methylnicotine

(±)-6-Methylnicotine (CAS 132) shares a pyridine ring with a 6-methyl substitution but differs by having a pyrrolidine moiety instead of an amide group . This structural divergence leads to distinct pharmacological profiles:

- 6-Methyl-n-propylnicotinamide : Likely interacts with metabolic enzymes (e.g., sirtuins) rather than nAChRs due to the amide functional group.

Nitrosamine Compounds

Nitrosamines like Nitrosodiethylamine (CAS 55-18-5) and Nitrosopyrrolidine (CAS 100-75-4) contain nitroso groups, making them potent carcinogens. In contrast, 6-Methyl-n-propylnicotinamide lacks the nitroso moiety, suggesting a safer toxicological profile.

Research Findings and Gaps

- Synthesis: No direct synthesis routes are provided in the evidence, but analogous nicotinamides are typically prepared via nucleophilic substitution or amidation reactions.

- Biological Activity : While 6-Methylnicotine exhibits receptor-binding activity , 6-Methyl-n-propylnicotinamide’s amide group may redirect its function toward cofactor roles or enzyme inhibition.

- Toxicity: Unlike nitrosamines , 6-Methyl-n-propylnicotinamide is unlikely to form genotoxic metabolites due to the absence of nitroso groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.